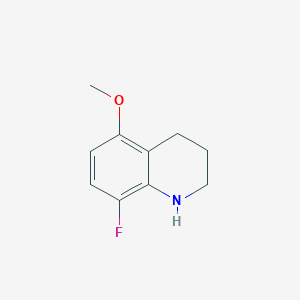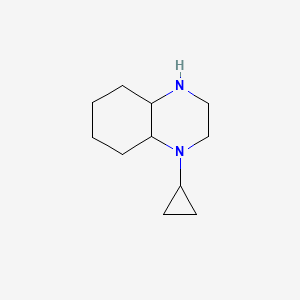
1-Cyclopropyldecahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. . The unique structure of this compound, which includes a cyclopropyl group, makes it an interesting subject for research and development.
準備方法
The synthesis of 1-Cyclopropyldecahydroquinoxaline can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with cyclopropyl ketones under acidic conditions . This reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-Cyclopropyldecahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
科学的研究の応用
1-Cyclopropyldecahydroquinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Cyclopropyldecahydroquinoxaline involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity . For example, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
類似化合物との比較
1-Cyclopropyldecahydroquinoxaline can be compared with other similar compounds in the quinoxaline family, such as quinoxaline N-oxides and tetrahydroquinoxalines .
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which can enhance their biological activity and solubility.
Tetrahydroquinoxalines: These are partially reduced forms of quinoxalines and often exhibit different chemical and biological properties compared to their fully aromatic counterparts.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C11H20N2 |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
4-cyclopropyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline |
InChI |
InChI=1S/C11H20N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h9-12H,1-8H2 |
InChIキー |
WEUHBHIWPWCIRX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)NCCN2C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
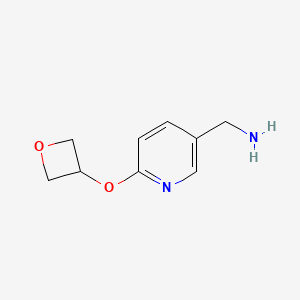
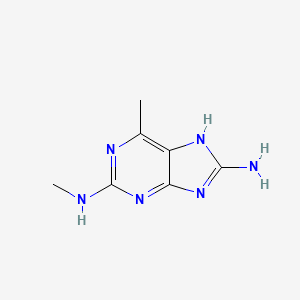
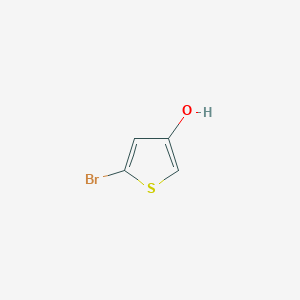
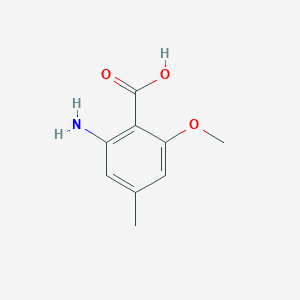
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
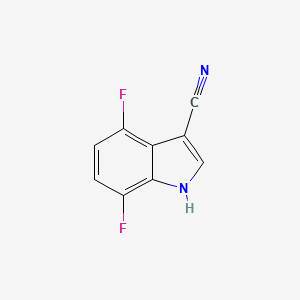
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
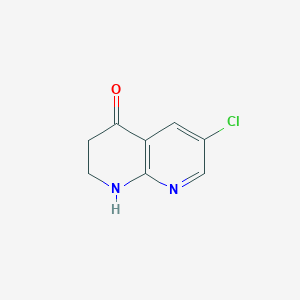
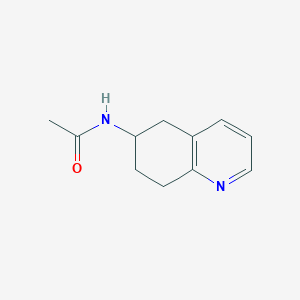
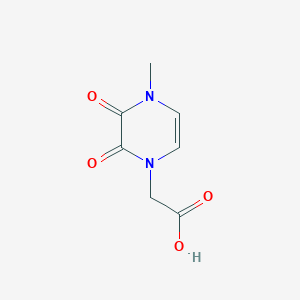
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
